N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The piperidine ring is then synthesized and functionalized with a phenylsulfonyl group. Finally, the thiadiazole ring is constructed and coupled with the previously synthesized intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that promote cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE shares structural similarities with other compounds containing pyrazole, piperidine, and thiadiazole rings, such as:
- N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE derivatives.
- Compounds with similar functional groups but different ring structures.
Uniqueness
The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N6O2S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-N-(1-benzylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H24N6O2S2/c30-33(31,20-9-5-2-6-10-20)29-15-11-19(12-16-29)22-25-26-23(32-22)24-21-13-14-28(27-21)17-18-7-3-1-4-8-18/h1-10,13-14,19H,11-12,15-17H2,(H,24,26,27) |
InChI Key |
VSKDIJXSGXKAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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